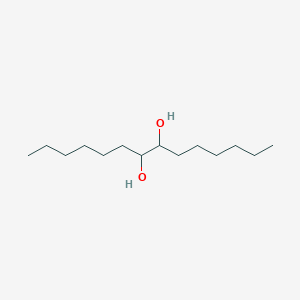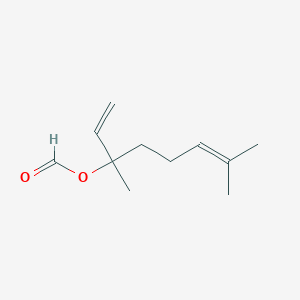
芳樟酯
描述
Linalyl formate is an organic compound found in the essential oils of various plants such as rosewood, lemongrass, and Murraya koenigii fruits . It is known for its pleasant fragrance and is commonly used in the flavor and fragrance industries. The chemical formula of linalyl formate is C11H18O2, and it has a molecular weight of 182.26 grams per mole .
科学研究应用
Linalyl formate has a wide range of applications in scientific research, including:
作用机制
Target of Action
Linalyl formate is a monoterpenoid, a class of compounds known for their wide range of biological activities . It is primarily used in the fragrance industry, where it introduces freshness and lift to the top note of citrus and lavender fragrances . It helps to combine the fruity character of Linalyl Acetate with the fatty notes of the aldehydes .
Biochemical Pathways
Monoterpenoids are known to be involved in a wide range of biological processes, including inflammation, metabolism, and cell signaling .
Pharmacokinetics
Its physicochemical properties such as its molecular weight (18226), density (0914 g/mL at 25 °C), boiling point (100-103 °C10 mm Hg), and refractive index (n20/D 1455) have been reported . These properties can influence its pharmacokinetic behavior, including its absorption and distribution in the body, its metabolism, and its rate of excretion.
Action Environment
The action of Linalyl formate can be influenced by various environmental factors. For example, its stability and efficacy can be affected by factors such as pH and temperature . Furthermore, its solubility in different solvents can influence its bioavailability and distribution within the body .
准备方法
Synthetic Routes and Reaction Conditions: Linalyl formate can be synthesized through the esterification of linalool with formic acid . The reaction typically involves the use of an acid catalyst to facilitate the formation of the ester bond between the alcohol group of linalool and the carboxylic acid group of formic acid.
Industrial Production Methods: In industrial settings, linalyl formate is produced by reacting linalool with formic acid under controlled conditions. The reaction is carried out in the presence of an acid catalyst, and the product is purified through distillation to obtain high-purity linalyl formate .
化学反应分析
Types of Reactions: Linalyl formate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Linalyl formate can be oxidized using oxidizing agents such as potassium permanganate or chromic acid to form corresponding oxidized products.
Substitution: Linalyl formate can undergo substitution reactions where the formate group is replaced by other functional groups under specific conditions.
Major Products Formed:
Hydrolysis: Linalool and formic acid.
Oxidation: Oxidized derivatives of linalyl formate.
Substitution: Various substituted derivatives depending on the reagents used.
相似化合物的比较
- Linalyl acetate
- Linalyl propionate
- Linalool
- Geraniol
- Citronellyl acetate
Linalyl formate stands out due to its unique combination of fragrance properties and its presence in specific plant sources, making it a valuable compound in the flavor and fragrance industries.
属性
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-5-11(4,13-9-12)8-6-7-10(2)3/h5,7,9H,1,6,8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOCDHMHLGUPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047642 | |
| Record name | Linalyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a fresh, citrus, green, herbaceous, bergamot-like odour | |
| Record name | Linalyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030424 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Linalyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/359/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
100.00 to 103.00 °C. @ 10.00 mm Hg | |
| Record name | Linalyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030424 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol, most fixed oils; slightly soluble in propylene glycol and water; insoluble in glycerol, 1 ml in 6 ml 70% alcohol (in ethanol) | |
| Record name | Linalyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/359/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.910-0.918 | |
| Record name | Linalyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/359/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
115-99-1 | |
| Record name | Linalool formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyl-1,6-octadien-3-yl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linalyl formate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-formate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Linalyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Linalyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINALYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V67WH3R5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Linalyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030424 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Linalyl formate and where is it found?
A1: Linalyl formate is a naturally occurring compound found in various plants, including lavender and blueberry. It belongs to a group of chemicals known as terpenes and contributes to the characteristic aroma of these plants. [, , , ] Research has shown that the concentration and composition of Linalyl formate, alongside other compounds, can vary based on factors like cultivation location and extraction methods. [, ] For instance, one study found it as a major component in the essential oil of Myrica Rubra cv. Dongkui Orient Pearl, a type of Chinese bayberry. []
Q2: What is the chemical structure of Linalyl formate?
A2: Linalyl formate (3,7-Dimethylocta-1,6-dien-3-yl formate) has the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol. While specific spectroscopic data is not provided in the provided research, its structure can be characterized by typical analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). [, , , , ]
Q3: Does exposure to UV-B radiation affect the production of Linalyl formate in plants?
A3: Yes, research indicates that supplemental ultraviolet-B (sUV-B) irradiation can influence the production of Linalyl formate in certain plants. A study on lemongrass (Cymbopogon citratus) showed that short-duration exposure to sUV-B led to an increase in both the number of oil cells and the overall essential oil content. [] Notably, sUV-B exposure significantly increased the concentration of Linalyl formate in the lemongrass oil. []
Q4: How does Linalyl formate interact with soy protein?
A4: Studies using headspace solid-phase microextraction gas chromatography-mass spectrometry (SPME-GC-MS) have investigated the interaction between Linalyl formate and soy protein isolate (SPI) at various pH levels. Results demonstrated that the binding capacity of Linalyl formate to SPI increases as the pH of the solution rises from 3 to 9. [] This suggests that changes in pH can influence the accessibility of Linalyl formate to binding sites within the protein structure. []
Q5: Is Linalyl formate safe for use in animal feed?
A5: Research suggests that Linalyl formate, when used as a flavoring agent in animal feed at a controlled level, is generally considered safe for various animal species. The European Food Safety Authority (EFSA) has reviewed the safety of Linalyl formate and other flavoring compounds for use in feed. [, ] It was concluded that Linalyl formate at a use level of 5 mg/kg complete feed poses no safety concern for the animals or the consumer. [, ]
Q6: Are there any known safety concerns associated with Linalyl formate?
A6: While generally considered safe for its intended uses, one case report documented poisoning by lavandin extract in a child, with Linalyl formate identified as one of the key compounds in the extract and detected in the child's blood and urine. [] This highlights the importance of careful handling and usage, particularly in products intended for human consumption or those accessible to children.
Q7: What are the potential applications of Linalyl formate beyond flavor and fragrance?
A7: While primarily recognized for its aroma, ongoing research is exploring potential applications of Linalyl formate in areas like insect repellents. This is largely due to its potential interaction with the odorant receptor co-receptor (Orco) subunit found in insects, which plays a crucial role in their olfactory system. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


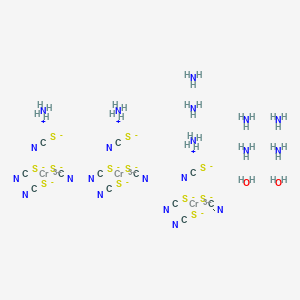
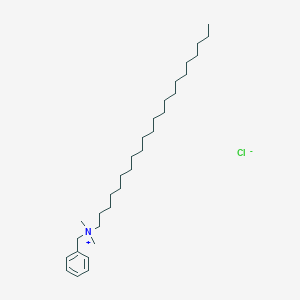
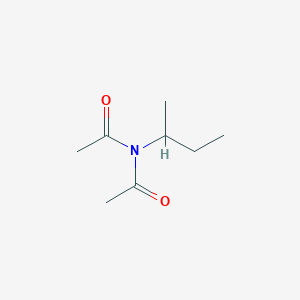
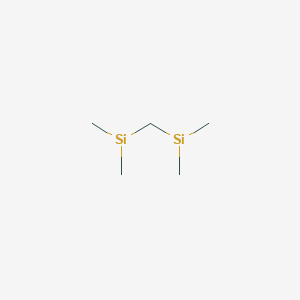

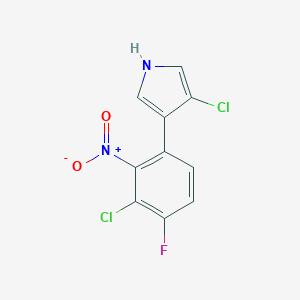
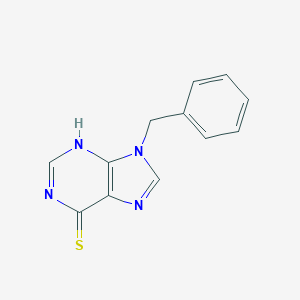
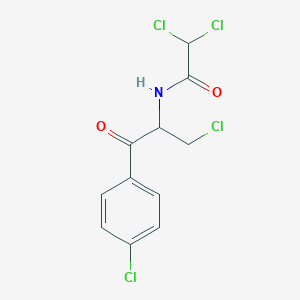
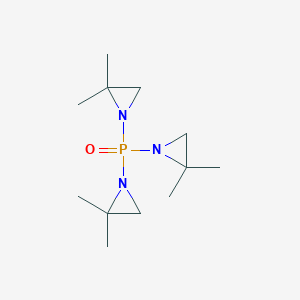
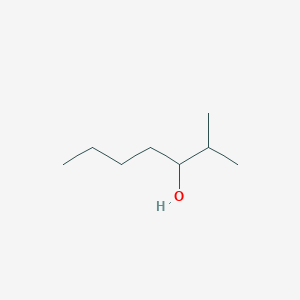

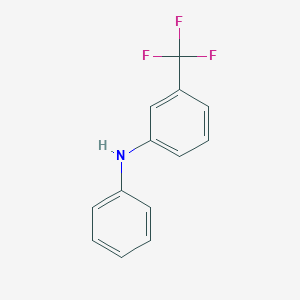
![5-PHENYLBICYCLO[1.1.1]PENTAN-5-OL](/img/structure/B94104.png)
